{[4-(Benzyloxy)phenyl]methyl}(propyl)amine
Description
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-12-18-13-15-8-10-17(11-9-15)19-14-16-6-4-3-5-7-16/h3-11,18H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDJNTIBTNRFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)phenyl]methyl}(propyl)amine typically involves multiple steps. One common method is the reductive amination of 4-(benzyloxy)benzaldehyde with propylamine. The reaction conditions often include the use of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to facilitate the reduction of the imine intermediate to the desired amine .
Industrial Production Methods
In an industrial setting, the production of {[4-(Benzyloxy)phenyl]methyl}(propyl)amine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
{[4-(Benzyloxy)phenyl]methyl}(propyl)amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or hydrogenation with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while nitration of the aromatic ring produces nitro-substituted compounds.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, {[4-(Benzyloxy)phenyl]methyl}(propyl)amine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and nitration, which are essential for producing derivatives with specific functionalities .
Biology
The compound is under investigation for its biological activity , particularly its interactions with biomolecules. Notably, it has been studied for:
- Enzyme Inhibition: It shows potential as an inhibitor of monoamine oxidase (MAO), specifically MAO-B, which is relevant in treating neurodegenerative diseases such as Parkinson's disease. The compound demonstrated competitive inhibition with an IC value of 0.062 µM .
- Neuroprotective Effects: In vitro studies indicate significant neuroprotective properties, potentially through antioxidant mechanisms .
- Anti-inflammatory Properties: Preliminary research suggests it may possess anti-neuroinflammatory effects, making it a candidate for developing treatments for neuroinflammatory conditions .
Medicine
In medicinal chemistry, {[4-(Benzyloxy)phenyl]methyl}(propyl)amine is explored for its therapeutic properties :
- Drug Development: The compound serves as a precursor in synthesizing pharmaceuticals, particularly those targeting neurological disorders .
- Therapeutic Agents: Its potential role as a ligand in biochemical assays highlights its significance in drug discovery processes .
Industry
The compound finds applications in the production of specialty chemicals and materials. Its unique structural properties allow it to be utilized in creating novel compounds with desired characteristics for various industrial applications .
Case Study 1: Neuroprotective Effects
A study published in RSC Medicinal Chemistry evaluated the neuroprotective effects of {[4-(Benzyloxy)phenyl]methyl}(propyl)amine on human neuronal cell lines. The results indicated that the compound reduced oxidative stress markers significantly compared to control groups, suggesting its potential use in neurodegenerative disease therapies.
Case Study 2: Enzyme Inhibition
Research conducted on the inhibitory effects of this compound on MAO-B revealed promising results. The study highlighted its strong binding affinity and competitive inhibition mechanism, paving the way for further development as a therapeutic agent for Parkinson's disease.
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets. For instance, it may act as a ligand binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Identifiers :
- Molecular Formula: C₁₇H₂₁NO
- Molecular Weight : 255.36 g/mol
- InChIKey : NZDJNTIBTNRFDT-UHFFFAOYSA-N
- Synonyms: Includes N-(4-(Benzyloxy)benzyl)propan-1-amine and ZINC6430943 .
Physicochemical Properties :
While explicit data (e.g., melting point, solubility) is unavailable in the provided evidence, its hydrochloride salt (CAS: 1158342-79-0) is commercially available, suggesting moderate solubility in polar solvents .
Comparison with Structural Analogs
The compound is compared to structurally related amines, focusing on substituent effects on the aromatic ring and amine group.
Table 1: Structural and Functional Comparisons
| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) | Key Differences | Evidence ID |
|---|---|---|---|---|---|
| {[4-(Benzyloxy)phenyl]methyl}(butyl)amine | Butylamine group instead of propyl | C₁₈H₂₃NO | 269.39 | Longer alkyl chain increases lipophilicity | |
| [1-(4-Bromophenyl)propyl][(3-fluorophenyl)methyl]amine | Bromophenyl + fluorobenzyl groups | C₁₆H₁₇BrFN | 338.22 | Halogen substituents enhance electronic effects | |
| 2-(4-Bromo-2-fluorophenoxy)ethylamine | Bromo-fluoro-phenoxy + ethyl linker | C₁₁H₁₅BrFNO | 276.15 | Ethoxy linker alters spatial arrangement | |
| {[4-(3-Methylbutoxy)phenyl]methyl}(prop-2-yn-1-yl)amine | 3-Methylbutoxy + propargylamine | C₁₅H₂₁NO | 231.33 | Propargyl group introduces rigidity | |
| Methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine | Quinoline heterocycle | C₁₉H₂₀N₂ | 276.38 | Heterocycle enhances π-π stacking |
Alkyl Chain Length Effects
- Propyl vs. Butyl: The butyl analog (C₁₈H₂₃NO) has a higher molecular weight and increased lipophilicity compared to the propyl variant (C₁₇H₂₁NO). This may enhance membrane permeability but reduce aqueous solubility .
- Biological Implications : Longer alkyl chains in amines often improve bioavailability but may also increase metabolic instability due to oxidation .
Aromatic Substituent Modifications
- Benzyloxy vs.
- Heterocyclic Systems: The quinoline moiety in methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine introduces a planar aromatic system, favoring interactions with hydrophobic pockets in enzymes or receptors .
Amine Group Variations
- Primary vs. Secondary Amines: The target compound is a secondary amine, whereas analogs like 2-(4-bromo-2-fluorophenoxy)ethylamine retain primary amine characteristics. Secondary amines generally exhibit lower basicity (pKa) and reduced hydrogen-bonding capacity .
- Propargylamine vs. Propylamine : The propargyl group in {[4-(3-methylbutoxy)phenyl]methyl}(prop-2-yn-1-yl)amine introduces a rigid triple bond, which may restrict conformational flexibility and affect target binding .
Biological Activity
Introduction
{[4-(Benzyloxy)phenyl]methyl}(propyl)amine is a synthetic organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring and a propylamine moiety. This unique configuration imparts significant biological activity, making it of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 255.35 g/mol
- Key Features :
- Benzyloxy Group : Enhances lipophilicity and facilitates interactions with biological targets.
- Propylamine Moiety : Provides basic properties that allow for ionic interactions with negatively charged biomolecules.
The biological activity of {[4-(Benzyloxy)phenyl]methyl}(propyl)amine is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding and π-π Interactions : The benzyloxy group can engage in hydrogen bonding, enhancing the compound's affinity for target sites.
- Ionic Bonds : The amine group forms ionic bonds with negatively charged sites on enzymes and receptors, modulating their activity.
These interactions can lead to diverse biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Recent studies have investigated the compound's potential to inhibit microbial growth. For example, certain derivatives have shown effectiveness against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MICs) of selected compounds were reported as low as 2.7 µM, indicating significant antimicrobial potential .
Anticancer Effects
Preliminary investigations suggest that {[4-(Benzyloxy)phenyl]methyl}(propyl)amine may exhibit cytotoxic effects on specific cancer cell lines. In vitro studies demonstrated that the compound could induce apoptosis in cancer cells, although further research is needed to elucidate the underlying mechanisms and efficacy in vivo .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzyloxy group and the propylamine moiety can significantly affect biological activity. For instance, substituents at the 4-position of the phenyl ring have been shown to enhance potency against Mtb, while alterations in the propyl chain can influence selectivity and toxicity profiles .
Case Studies and Research Findings
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
